molecular formula C12H13N3O2 B14813043 6-Cyano-4-cyclopropoxy-N,N-dimethylpicolinamide

6-Cyano-4-cyclopropoxy-N,N-dimethylpicolinamide

Cat. No.: B14813043
M. Wt: 231.25 g/mol
InChI Key: DSVIJJZJOQSFCB-UHFFFAOYSA-N
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Description

6-Cyano-4-cyclopropoxy-N,N-dimethylpicolinamide is a chemical compound with the molecular formula C12H13N3O2 and a molecular weight of 231.254 g/mol It is known for its unique structure, which includes a cyano group, a cyclopropoxy group, and a dimethylpicolinamide moiety

Preparation Methods

The synthesis of 6-Cyano-4-cyclopropoxy-N,N-dimethylpicolinamide can be achieved through several methods. One common approach involves the reaction of 4-cyclopropoxy-2,6-dimethylpyridine with cyanogen bromide in the presence of a base. The reaction conditions typically include a solvent such as acetonitrile and a temperature range of 0-25°C. The product is then purified through recrystallization or chromatography .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

6-Cyano-4-cyclopropoxy-N,N-dimethylpicolinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The reaction typically occurs at elevated temperatures and results in the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often lead to the formation of reduced amide derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions,

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

6-cyano-4-cyclopropyloxy-N,N-dimethylpyridine-2-carboxamide

InChI

InChI=1S/C12H13N3O2/c1-15(2)12(16)11-6-10(17-9-3-4-9)5-8(7-13)14-11/h5-6,9H,3-4H2,1-2H3

InChI Key

DSVIJJZJOQSFCB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC(=CC(=N1)C#N)OC2CC2

Origin of Product

United States

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